(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate
Beschreibung
The compound with the Chemical Identifier “(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate” is known for its unique structural properties and applications in various scientific fields. It has a chemical formula of C42H50In2N4 and is recognized for its solid- and solution-state structures of indium 'alkene analogues’ .
Eigenschaften
IUPAC Name |
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate involves the synthesis of indium ‘alkene analogues’. The synthetic route typically includes the reaction of indium with specific organic ligands under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pressure to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate requires precise control over the reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using advanced chemical reactors and purification techniques to isolate the compound from by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of indium.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands attached to indium are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic ligands and solvents are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of indium, while reduction may produce lower oxidation states .
Wissenschaftliche Forschungsanwendungen
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of (2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved include various biochemical and molecular processes that lead to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 7005098: Another indium ‘alkene analogue’ with similar structural properties.
CID 7005100: A related compound with slight variations in its chemical structure.
Uniqueness
(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to its specific structural configuration and the presence of indium in its composition. This uniqueness contributes to its distinct chemical and physical properties, making it valuable in various scientific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
